molecular formula C9H13N3O3S B028686 (S)-4-[4-(OXIRANYLMETHOXY)-1,2,5-THIADIAZOL-3-YL]MORPHOLINE CAS No. 69500-53-4

(S)-4-[4-(OXIRANYLMETHOXY)-1,2,5-THIADIAZOL-3-YL]MORPHOLINE

Cat. No.: B028686
CAS No.: 69500-53-4
M. Wt: 243.29 g/mol
InChI Key: ZGZYFNICRHUUGD-ZETCQYMHSA-N
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Description

4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine is a complex organic compound featuring a morpholine ring, an oxirane (epoxide) group, and a thiadiazole ring

Preparation Methods

The synthesis of 4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine typically involves multiple steps, starting with the preparation of the thiadiazole ring, followed by the introduction of the oxirane group and the morpholine ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine exerts its effects involves interactions with specific molecular targets. The oxirane group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity. The thiadiazole ring may interact with metal ions or other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar compounds include other morpholine derivatives and thiadiazole-containing molecules. Compared to these, 4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine is unique due to the presence of both an oxirane group and a thiadiazole ring, which confer distinct chemical reactivity and potential biological activity. Examples of similar compounds include 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine and 4-chloro-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]triazol-1-yl]phenol .

Properties

IUPAC Name

4-[4-[[(2S)-oxiran-2-yl]methoxy]-1,2,5-thiadiazol-3-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-3-13-4-2-12(1)8-9(11-16-10-8)15-6-7-5-14-7/h7H,1-6H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZYFNICRHUUGD-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NSN=C2OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NSN=C2OC[C@@H]3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458782
Record name AG-G-70630
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69500-53-4
Record name AG-G-70630
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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